molecular formula C22H19N3O4S B2666564 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide CAS No. 941951-79-7

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide

Cat. No.: B2666564
CAS No.: 941951-79-7
M. Wt: 421.47
InChI Key: HITXRDLCSMTNNY-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Coupling with Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of Methoxybenzenesulfonyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole moiety.

    Reduction: Reduced derivatives, such as amines from nitro groups.

    Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to active sites of enzymes, inhibiting their activity. The compound may also modulate receptor functions by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness: N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-17-9-11-18(12-10-17)30(27,28)14-21(26)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITXRDLCSMTNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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